molecular formula C12H7BrFN3 B6289734 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine CAS No. 2436770-79-3

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

Cat. No. B6289734
CAS RN: 2436770-79-3
M. Wt: 292.11 g/mol
InChI Key: WDEHTCULRMDJRG-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .


Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

Imidazopyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

The compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Antiviral Applications

Imidazo[1,2-a]pyridines, which can be synthesized using this compound, have shown promising antiviral properties .

Antiulcer Applications

Imidazo[1,2-a]pyridines also exhibit antiulcer properties .

Antibacterial Applications

These compounds have demonstrated antibacterial properties .

Anticancer Applications

Imidazo[1,2-a]pyridines have shown anticancer properties . In fact, a study has discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations . The lead compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .

Antifungal Applications

These compounds have also shown antifungal properties .

Antituberculosis Applications

Imidazo[1,2-a]pyridines have demonstrated antituberculosis properties .

Treatment of Multiple Myeloma

The compound has shown potential in the treatment of multiple myeloma. The transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma, and the compound has been found to inhibit TAK1 at nanomolar concentrations .

properties

IUPAC Name

3-bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEHTCULRMDJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

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